Cyclopropyl(2,5-dichlorophenyl)methanol
Description
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
cyclopropyl-(2,5-dichlorophenyl)methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
InChI Key |
NDGUCBXEMOCVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological activity, toxicity, and physicochemical properties of Cyclopropyl(2,5-dichlorophenyl)methanol are influenced by its substituents. Below is a comparative analysis with key analogs (Table 1) and detailed findings.
Substituent Effects on Enzymatic Inhibition
This compound
- Activity : The 2,5-dichlorophenyl group is critical for binding to the S1 pocket of FXIIa, as shown by crystallographic data. Derivatives with this moiety exhibit IC50 values of ~10 μM after side-chain optimization .
- Selectivity : High selectivity for FXIIa over thrombin and other proteases, attributed to the dichlorophenyl group’s steric and electronic compatibility with the enzyme’s active site .
Cyclopropyl(2,5-difluorophenyl)methanol
- Activity: Replacing chlorine with fluorine reduces electronegativity and van der Waals interactions, likely diminishing binding affinity. No direct IC50 data are available, but fluorine’s smaller size and lower lipophilicity may reduce potency compared to dichloro analogs.
- Toxicity : Fluorinated analogs are hypothesized to exhibit lower toxicity than chlorinated derivatives, as chlorination often increases biological activity and toxicity .
Cyclopropyl(2,5-dimethylphenyl)methanol
- Expected to show weaker inhibition compared to dichloro derivatives.
- Metabolic Stability : Increased hydrophobicity from methyl groups may enhance metabolic stability but reduce solubility.
Chlorination vs. Other Modifications
- Toxicity Trends: Chlorination of benzene derivatives can either increase or decrease toxicity depending on substitution patterns. For example, dichloroacetylene is neurotoxic, while some chlorinated ethane derivatives exhibit anesthetic effects . The 2,5-dichlorophenyl group in the target compound likely contributes to higher biological activity but may also elevate toxicity compared to non-chlorinated analogs.
- Electronic Effects : Chlorine’s strong electron-withdrawing nature enhances electrophilic interactions in enzyme binding, whereas fluorine’s weaker electron-withdrawing capacity may reduce efficacy .
Table 1: Key Properties of this compound and Analogs
Preparation Methods
Synthesis of (2,5-Dichlorophenyl)Cyclopropanecarboxaldehyde
The aldehyde precursor is synthesized via cross-coupling reactions or cyclopropanation of 2,5-dichlorocinnamaldehyde. For example, a Simmons-Smith reaction using diiodomethane and zinc-copper couple introduces the cyclopropyl ring to the α,β-unsaturated aldehyde.
Catalytic Hydrogenation
The aldehyde undergoes hydrogenation in cyclohexane or heptane with Raney nickel at 25–28°C and 4.5–4.7 bar H₂. Under these conditions, the aldehyde group is selectively reduced to a primary alcohol with minimal ring-opening side reactions. Patent data demonstrates 93–100% selectivity for cyclopropylmethanol formation, albeit with minor n-butanol byproducts (9–14%) from cyclopropane ring hydrogenation.
Representative Conditions
| Parameter | Value |
|---|---|
| Catalyst | Raney Nickel (2–4 g) |
| Solvent | Cyclohexane (20 mL) |
| Temperature | 25–28°C |
| H₂ Pressure | 4.45–4.72 bar |
| Reaction Time | 4.5–16 hours |
| Yield | 85–90% cyclopropylmethanol |
Grignard Addition to 2,5-Dichlorobenzaldehyde
The nucleophilic addition of cyclopropylmagnesium bromide to 2,5-dichlorobenzaldehyde provides a direct route to the target alcohol. This method leverages the electrophilicity of the aldehyde carbonyl group.
Reaction Mechanism
- Grignard Reagent Preparation : Cyclopropyl bromide reacts with magnesium in dry tetrahydrofuran (THF) to form cyclopropylmagnesium bromide.
- Aldehyde Addition : The Grignard reagent attacks 2,5-dichlorobenzaldehyde, forming a magnesium alkoxide intermediate.
- Acidic Workup : Hydrolysis with ammonium chloride yields (cyclopropyl)(2,5-dichlorophenyl)methanol.
Optimization Considerations
- Solvent : Anhydrous THF or diethyl ether prevents premature quenching of the Grignard reagent.
- Temperature : Slow addition at 0°C minimizes side reactions like enolization.
- Purity : Distillation or chromatography isolates the product from biphenyl byproducts.
Yield : 65–75% (theoretical maximum for secondary alcohol formation).
Reduction of (2,5-Dichlorophenyl)Cyclopropyl Ketones
Ketone reduction offers an alternative pathway, though the synthesis of the ketone precursor presents challenges.
Ketone Synthesis
- Friedel-Crafts Acylation : Limited by the deactivating effect of chlorine substituents on the benzene ring.
- Cross-Coupling : Suzuki-Miyaura coupling between cyclopropylboronic acid and 2,5-dichlorobromobenzene, followed by oxidation of the resultant biaryl compound to a ketone.
Ketone Reduction
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to the secondary alcohol. LiAlH₄ in THF at 0°C typically achieves 80–85% conversion, while NaBH₄ in methanol affords milder conditions with slightly lower yields (70–75%).
Cyclopropanation of Allylic Alcohols
The Simmons-Smith reaction introduces a cyclopropyl group to allylic alcohols, providing a stereoselective route.
Substrate Preparation
2,5-Dichlorocinnamyl alcohol serves as the starting material, synthesized via Claisen-Schmidt condensation of 2,5-dichlorobenzaldehyde with acetaldehyde.
Cyclopropanation
Treatment with diiodomethane and a zinc-copper couple in dichloromethane at 0°C generates the cyclopropane ring adjacent to the hydroxyl group. This method avoids over-reduction and preserves the alcohol functionality.
Conditions
| Parameter | Value |
|---|---|
| Reagents | CH₂I₂, Zn-Cu |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 60–70% |
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic routes for Cyclopropyl(2,5-dichlorophenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer:
- The compound can be synthesized via Friedel-Crafts acylation or Grignard reactions. For Friedel-Crafts, cyclopropane-containing acyl chlorides react with dichlorophenyl derivatives under reflux (elevated temperatures), while Grignard approaches use cyclopropylmagnesium halides with 2,5-dichlorobenzaldehyde at lower temperatures (~0–25°C) .
- Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst selection (e.g., AlCl₃). Side products like over-acylated derivatives are minimized by slow reagent addition .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the dichlorophenyl aromatic protons split into doublets due to para/meta chlorine substituents (δ 7.2–7.8 ppm). The methanol group shows a broad singlet at δ 1.8–2.2 ppm .
- IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) confirm functional groups .
Q. What are the stability and storage requirements for this compound?
Methodological Answer:
- Light Sensitivity: The dichlorophenyl group undergoes photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Thermal Stability: Melting point (79–80°C) and decomposition temperature (>200°C) suggest stability at room temperature but degradation under prolonged heating .
- Hygroscopicity: The methanol group may absorb moisture; store with desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence reactivity in nucleophilic substitutions?
Methodological Answer:
- The cyclopropane’s 60° bond angles induce ring strain, enhancing susceptibility to ring-opening reactions. For example:
- Acid-Catalyzed Ring Opening: Reacts with HBr to form 1-bromo-3-(2,5-dichlorophenyl)propanol, confirmed by GC-MS monitoring .
- Electrophilic Attack: The strained C-C bonds act as electron-rich sites, facilitating regioselective epoxidation or hydrogenation .
- Computational studies (DFT) predict activation energies for competing pathways, aiding in reaction optimization .
Q. What analytical strategies resolve contradictions in stereochemical assignments?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol to separate enantiomers. Retention times correlate with computational enantiomeric excess (ee) predictions .
- Vibrational Circular Dichroism (VCD): Distinguishes absolute configurations by comparing experimental and simulated spectra .
- Contradiction Example: Discrepancies in optical rotation data ([α]ᴅ) may arise from solvent polarity; resolve via standardized measurements in ethanol or DMSO .
Q. How do computational models predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Simulations (AutoDock Vina): Model the compound’s binding to cytochrome P450 enzymes. The dichlorophenyl moiety shows hydrophobic interactions, while the methanol group forms hydrogen bonds with active-site residues .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What methodologies quantify the impact of chlorine substituents on lipophilicity and bioactivity?
Methodological Answer:
- LogP Measurement: Shake-flask method (octanol/water partition) shows LogP = 2.8 ± 0.2, indicating moderate lipophilicity. Compare with analogs (e.g., 2,4-dichloro: LogP = 2.5) to correlate substituent position with membrane permeability .
- SAR Studies: Replace 2,5-dichlorophenyl with fluorophenyl or methyl groups; bioassays (e.g., MIC against Candida spp.) reveal chlorine’s role in antifungal activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities (e.g., residual solvents) lower observed melting points .
- Inter-lab Calibration: Cross-validate NMR spectra with internal standards (e.g., TMS) and control humidity during DSC measurements .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 221.08 g/mol (calc.) | |
| Melting Point | 79–80°C | |
| LogP (Octanol/Water) | 2.8 ± 0.2 | |
| ¹H NMR (CDCl₃) | δ 0.9–1.3 (m, 4H, cyclopropane) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
